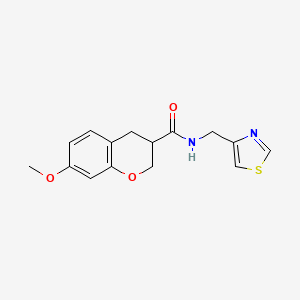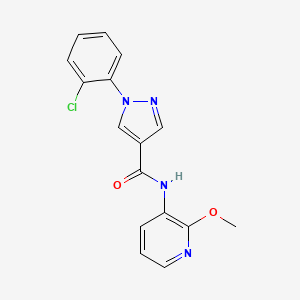![molecular formula C16H26N2O2 B7536399 N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7536399.png)
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor that has been studied for its potential therapeutic use in treating neurological disorders such as chronic pain and epilepsy. The compound was first synthesized in 2012 by the French pharmaceutical company Biotrial, and has since gained attention due to its unique structure and mechanism of action.
作用機序
BIA 10-2474 works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the brain, which can reduce pain and seizures. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the brain, which can enhance their therapeutic effects.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to increase the levels of endocannabinoids in the brain, which can reduce pain and seizures. The compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects. However, the exact biochemical and physiological effects of BIA 10-2474 are still being studied.
実験室実験の利点と制限
BIA 10-2474 has several advantages for lab experiments, including its high purity and specificity for FAAH inhibition. However, the compound has also been shown to have some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider these factors when designing experiments using BIA 10-2474.
将来の方向性
There are several future directions for research on BIA 10-2474, including:
1. Further studies on the biochemical and physiological effects of the compound, including its effects on other enzymes and receptors in the brain.
2. Development of more specific and potent FAAH inhibitors for therapeutic use.
3. Studies on the potential use of BIA 10-2474 in combination with other drugs for the treatment of neurological disorders.
4. Investigation of the potential toxicity and safety concerns associated with the use of BIA 10-2474.
5. Studies on the potential use of BIA 10-2474 in other therapeutic areas, such as cancer and inflammation.
In conclusion, BIA 10-2474 is a small molecule inhibitor that has shown potential for therapeutic use in treating neurological disorders such as chronic pain and epilepsy. The compound works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the brain. While there are still some limitations and safety concerns associated with the use of BIA 10-2474, further research in this area has the potential to lead to the development of new and effective treatments for these debilitating conditions.
合成法
The synthesis of BIA 10-2474 involves several steps, including the reaction of piperidine with bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, followed by acetylation with acetic anhydride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-valine methyl ester to form the final product. This synthesis method has been optimized to produce high yields of BIA 10-2474 with high purity.
科学的研究の応用
BIA 10-2474 has been studied extensively for its potential therapeutic use in treating neurological disorders, particularly chronic pain and epilepsy. The compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the brain, which can reduce pain and seizures.
特性
IUPAC Name |
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(19)17-15-4-6-18(7-5-15)16(20)10-14-9-12-2-3-13(14)8-12/h12-15H,2-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJOYNFANVTRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)CC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7536321.png)
![(E)-3-(9-ethylcarbazol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B7536331.png)
![1-(2-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7536338.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536345.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7536346.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536349.png)
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]piperidine-1-carboxamide](/img/structure/B7536352.png)

![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B7536362.png)

![N~1~-{4-[2-(4-bromoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7536391.png)

![2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7536407.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B7536421.png)